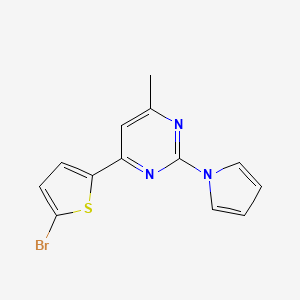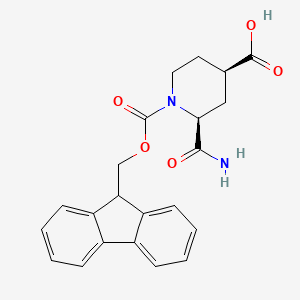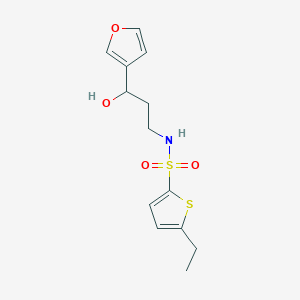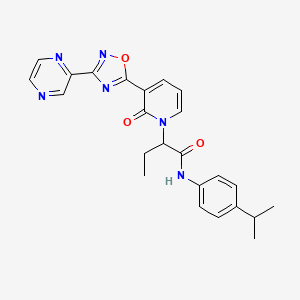
4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine
Descripción general
Descripción
4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine (4-BTPMP) is a synthetic compound with potential applications in scientific research. It belongs to the class of compounds known as pyrimidines, which are heterocyclic compounds containing a ring of four atoms composed of two carbon atoms and two nitrogen atoms. 4-BTPMP has a unique structure, as it contains a thiophene ring and a bromine atom attached to a pyrrole ring. Due to its distinct chemical structure, 4-BTPMP has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Antiviral Activity
One of the significant applications of pyrimidine derivatives is their antiviral activity. Studies have demonstrated that derivatives of pyrimidine, particularly those substituted at position 5, exhibit potent inhibition of retrovirus replication in cell culture. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives showed marked inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. These derivatives, especially the 5-methyl and 5-halogen-substituted compounds, have been compared to reference drugs like adefovir and tenofovir for their antiretroviral activity, showcasing a significant potential in antiviral research without notable toxicity at certain concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Pyrimidine Derivatives
Another critical area of research involves the synthesis of pyrimidine derivatives, serving as key intermediates in the development of pharmaceutical and chemical compounds. A notable method established for the rapid synthesis of these intermediates has opened pathways for creating compounds with broad applications in the pharmaceutical field, such as N ( 5 ( 4 – bromophenyl ) – 6 – chloropyrimidin – 4 –y l ) butane-1sulfonamide and others. This method highlights the versatility and importance of pyrimidine derivatives in drug synthesis and development (Hou, Chen, Wang, Sun, Zheng, & Xu, 2016).
Nonlinear Optical (NLO) Applications
Pyrimidine derivatives, particularly those involving thiophene, have shown promising applications in nonlinear optics (NLO) due to their structural characteristics, which include significant distribution in nature as part of DNA and RNA. These heterocyclic aromatic compounds, through density functional theory (DFT) and time-dependent DFT (TDDFT) studies, have been found to possess considerable NLO properties, making them suitable for optoelectronic and high-tech applications. Such research underscores the potential of pyrimidine derivatives in advancing materials science, especially in the development of new materials for NLO applications (Hussain et al., 2020).
Propiedades
IUPAC Name |
4-(5-bromothiophen-2-yl)-6-methyl-2-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3S/c1-9-8-10(11-4-5-12(14)18-11)16-13(15-9)17-6-2-3-7-17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIQCCQPGJOZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)
![3-Methyl-7-[2-methyl-3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/no-structure.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)
![ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2752960.png)

![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)



![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)


